molecular formula C15H22ClNO3 B15343746 Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride CAS No. 21092-66-0

Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride

Cat. No.: B15343746
CAS No.: 21092-66-0
M. Wt: 299.79 g/mol
InChI Key: OLHIOWMSCJNGCZ-UHFFFAOYSA-N
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Description

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of a hydroxy group at the 6’ position and a piperidinoethoxy group at the 4’ position, with the hydrochloride salt form enhancing its solubility in water. Acetophenone derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with acetophenone as the starting material.

    Etherification: The 4’ position is functionalized with a piperidinoethoxy group through an etherification reaction. This involves the reaction of the hydroxyacetophenone intermediate with 2-(piperidino)ethanol under suitable conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

    Substitution: The piperidinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinoethoxy group can enhance its binding affinity to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound with a simpler structure.

    4-Hydroxyacetophenone: Lacks the piperidinoethoxy group.

    6-Hydroxyacetophenone: Lacks the piperidinoethoxy group.

Uniqueness

Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is unique due to the presence of both the hydroxy and piperidinoethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

21092-66-0

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

1-[2-hydroxy-4-(2-piperidin-1-ium-1-ylethoxy)phenyl]ethanone;chloride

InChI

InChI=1S/C15H21NO3.ClH/c1-12(17)14-6-5-13(11-15(14)18)19-10-9-16-7-3-2-4-8-16;/h5-6,11,18H,2-4,7-10H2,1H3;1H

InChI Key

OLHIOWMSCJNGCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCCCC2)O.[Cl-]

Origin of Product

United States

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